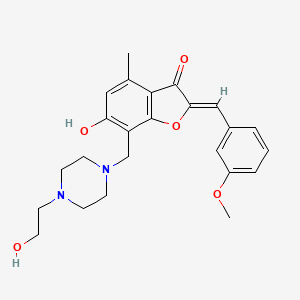

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-16-12-20(28)19(15-26-8-6-25(7-9-26)10-11-27)24-22(16)23(29)21(31-24)14-17-4-3-5-18(13-17)30-2/h3-5,12-14,27-28H,6-11,15H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDXILJSYATIMW-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzofuran core, hydroxyl and methoxy groups, and a piperazine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O5, with a molecular weight of 420.53 g/mol. The compound's unique structural features allow it to interact with various biological targets, making it a candidate for pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 420.53 g/mol |

| Structural Features | Benzofuran core, hydroxyl and methoxy groups, piperazine ring |

The biological activity of this compound is influenced by its structural components. Similar compounds have demonstrated various activities, including:

- Anticancer Activity : Compounds with a benzofuran structure have shown potential in inhibiting cancer cell proliferation. Studies indicate that this compound may inhibit tubulin polymerization, similar to other benzo[b]furan derivatives .

- Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with various enzymes. For instance, related compounds have exhibited selective inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .

- Antioxidant Properties : The hydroxyl groups in the compound may contribute to its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Studies : A study published in 2013 demonstrated that aurones, a class that includes this compound, inhibited the proliferation of cancer cells significantly. The mechanism was linked to the disruption of microtubule dynamics.

- Enzyme Inhibition : Research indicated that structurally similar compounds exhibited potent inhibitory effects on BChE with IC50 values comparable to established inhibitors. This suggests that this compound may also possess similar properties .

Potential Applications

The unique properties of this compound suggest several potential applications in medicinal chemistry:

- Cancer Therapeutics : Due to its anticancer properties, this compound could be developed as a therapeutic agent targeting specific cancer types.

- Neuroprotective Agents : Given its enzyme inhibition capabilities, it may serve as a neuroprotective agent in conditions related to cholinergic dysfunction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts molecular properties and bioactivity. Key analogs include:

Key Observations:

- Methoxy positioning : 3-methoxy (target compound) vs. 2,3,4-trimethoxy () alters steric and electronic profiles. Trimethoxy derivatives may exhibit stronger receptor binding but poorer pharmacokinetics .

- Halogenation : Fluorine at the 2-position () enhances oxidative stability but may increase toxicity risks .

Piperazine/Piperidine Substituent Variations

The 4-(2-hydroxyethyl)piperazine group distinguishes the target compound from analogs with alternative nitrogenous substituents:

Key Observations:

Research Findings and Implications

- Synthetic Accessibility : Analogs with simpler substituents (e.g., 4-methoxybenzylidene in ) are easier to synthesize but lack the pharmacological versatility of hydroxyethyl-piperazine derivatives .

- Biological Activity : The 3-methoxybenzylidene group in the target compound may offer optimal binding to enzymes or receptors requiring moderate electron density, as seen in kinase inhibitors or antimicrobial agents .

- Metabolic Stability : Thiophen-2-yl () and fluorine () substituents may alter CYP450 metabolism, necessitating tailored toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.